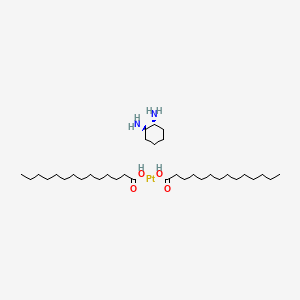

Miriplatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

104276-92-8; 141977-79-9 |

|---|---|

Molecular Formula |

C34H68N2O4Pt |

Molecular Weight |

764.012 |

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;platinum;tetradecanoic acid |

InChI |

InChI=1S/2C14H28O2.C6H14N2.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;/t;;5-,6-;/m..1./s1 |

InChI Key |

BGIHRZPJIYJKAZ-BLUNCNMSSA-L |

SMILES |

CCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCC(=O)O.C1CCC(C(C1)N)N.[Pt] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Characterization of Miriplatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin, a lipophilic platinum(II) complex, is a key therapeutic agent for hepatocellular carcinoma, primarily administered via transcatheter arterial chemoembolization (TACE). Its efficacy is rooted in its ability to be retained in lipid-based carriers and subsequently release active platinum compounds. This guide provides a comprehensive overview of the synthesis and structural characterization of this compound, including detailed experimental protocols, tabulated data, and visualizations of its mechanism of action.

Synthesis of this compound

This compound, cis-[((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato)]platinum(II), can be synthesized through various routes. A common and effective method involves the reaction of a platinum-diamine complex with a myristate salt. The following protocol is adapted from an improved synthesis method that offers good yield and ease of operation.[1][2]

Experimental Protocol: Synthesis from Pt(C₆H₁₄N₂)I₂

This synthesis is a two-step process involving the preparation of silver myristate followed by its reaction with (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide.

Step 1: Synthesis of Silver Myristate (CH₃(CH₂)₁₂COOAg)

-

Dissolve sodium myristate (CH₃(CH₂)₁₂COONa) in distilled water at 60°C.

-

Separately, dissolve silver nitrate (B79036) (AgNO₃) in distilled water.

-

Add the silver nitrate solution to the sodium myristate solution with stirring at 60°C.

-

Continue stirring the mixture for 30 minutes at 60°C, during which a white precipitate of silver myristate will form.

-

Filter the white precipitate, wash it with water and then with ethanol (B145695).

-

Dry the resulting silver myristate at 60°C.[1]

Step 2: Synthesis of this compound

-

Add a suspension of (1R, 2R)-1, 2-cyclohexanediamine-N, N') platinum (II) diiodide (Pt(C₆H₁₄N₂)I₂) to a suspension of the prepared silver myristate in water.

-

Stir the mixture at room temperature for 24 hours. A precipitate containing this compound and silver iodide (AgI) will form.

-

Filter the precipitate and wash it with water and ethanol.

-

Dry the precipitate at 60°C.[1]

-

To separate this compound from AgI, stir the precipitate in ethanol at 80°C for 15 minutes.

-

Filter off the insoluble AgI.

-

Add water to the filtrate to precipitate the this compound.

-

Filter the white precipitate of this compound, wash it with ethanol, and dry at 60°C.

-

The final product can be further purified by recrystallization from ethanol.[1]

Alternative Synthesis Route

An alternative synthesis of this compound starts from potassium tetrachloroplatinate(II) (K₂PtCl₄).[3][4] This method involves the formation of a dinitro-platinum intermediate, followed by ligand exchange reactions.

-

K₂PtCl₄ is reacted with sodium nitrite (B80452) to form K₂[Pt(NO₂)₄].

-

This intermediate is then reacted with (1R, 2R)-1,2-cyclohexanediamine to yield Pt(C₆H₁₄N₂)(NO₂)₂.

-

The dinitro complex is subsequently reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate in n-butanol to produce this compound. The reported yield for this method is approximately 61%.[3][4]

Structural Characterization

The structure of this compound is confirmed through a combination of spectroscopic and analytical techniques.

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of the synthesized compound. The experimentally found percentages of carbon, hydrogen, and nitrogen should closely match the calculated values for the molecular formula of this compound (C₃₄H₆₆N₂O₄Pt).

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.45 | 53.52 |

| Hydrogen (H) | 8.71 | 8.78 |

| Nitrogen (N) | 3.67 | 3.61 |

| Table 1: Elemental analysis data for this compound.[1] |

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is expected to show characteristic absorption bands for the N-H bonds of the diamine ligand, the C-H bonds of the cyclohexyl and myristate alkyl chains, and the carboxylate (COO⁻) groups of the myristate ligands.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (amine) | 3500 - 3300 |

| C-H stretch (alkane) | 2950 - 2850 |

| C=O stretch (carboxylate) | 1650 - 1550 |

| C-H bend (alkane) | 1470 - 1350 |

| Table 2: Expected characteristic FT-IR absorption peaks for this compound. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, confirming the structure of the diaminocyclohexane and myristate ligands. The spectrum will show signals corresponding to the protons of the cyclohexyl ring, the amine groups, and the long alkyl chains of the myristate ligands. Specific chemical shifts, multiplicities, and coupling constants would be required for a complete assignment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the molecular weight of the this compound complex. The mass spectrum is expected to show a peak corresponding to the molecular ion [M+H]⁺ or other related adducts, confirming the overall composition of the molecule.

X-ray Crystallography

While being the most definitive method for determining the three-dimensional molecular structure, publicly available X-ray crystal structure data for this compound is scarce. Such a study would provide precise bond lengths, bond angles, and the coordination geometry around the platinum center.

Biological Mechanism of Action

This compound exerts its anticancer effects through multiple pathways, primarily by forming DNA adducts and inducing programmed cell death.

DNA Adduct Formation

Upon administration, the lipophilic this compound is gradually released and can be metabolized to active platinum species, such as dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N′]platinum(II) (DPC).[5] These active forms can then enter cancer cells and form covalent bonds with DNA, creating platinum-DNA adducts.[6][7] These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways

Mitophagy Induction

Recent studies have shown that this compound-loaded liposomes (LMPt) can induce mitophagy, a selective form of autophagy that removes damaged mitochondria.

Caption: this compound-induced mitophagy pathway.

Apoptosis Induction

This compound, in combination with radiation, has been shown to synergistically induce apoptosis in hepatocellular carcinoma cells through the upregulation of the p53 up-regulated modulator of apoptosis (PUMA).

Caption: this compound and radiation-induced apoptosis pathway.

Experimental Workflow

The overall process for the synthesis and characterization of this compound can be summarized in the following workflow.

Caption: General workflow for this compound synthesis and characterization.

Conclusion

This technical guide has outlined the key aspects of the synthesis and structural characterization of this compound. The provided experimental protocols offer a practical basis for its laboratory preparation. While comprehensive structural elucidation relies on a suite of analytical techniques, the data consistently support the proposed structure of this important anticancer agent. The elucidation of its biological mechanisms, including the induction of mitophagy and apoptosis, provides a deeper understanding of its therapeutic effects and opens avenues for further research and development in platinum-based chemotherapy.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Improved synthesis of this compound, an antitumor drug | Atlantis Press [atlantis-press.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. Synthesis of this compound, A Novel Platinum-Based Antitumor-Drug [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Antitumor Activity, Intracellular Accumulation, and DNA Adduct Formation of cis‐[((1R, 2R)‐1,2‐Cyclohexanediamine‐N, N')bis(myristato)] Platinum (II) Suspended in Lipiodol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

The Intricacies of a Lipophilic Platinum Agent: A Technical Guide to the Pharmacokinetics and Biodistribution of Miriplatin

For Researchers, Scientists, and Drug Development Professionals

Miriplatin (B1139251), a lipophilic platinum complex, has emerged as a targeted therapeutic agent for hepatocellular carcinoma (HCC). Its unique formulation, administered as a suspension in an oily lymphographic agent (Lipiodol), dictates its distinct pharmacokinetic and biodistribution profile, favoring localized and sustained tumor exposure while minimizing systemic toxicity. This technical guide provides an in-depth analysis of the pharmacokinetics and biodistribution of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts to support ongoing research and development in this field.

Pharmacokinetic Profile

This compound, when administered via intra-hepatic arterial injection, exhibits a significantly different pharmacokinetic profile compared to conventional water-soluble platinum agents like cisplatin (B142131). The lipophilic nature of this compound allows for its stable suspension in Lipiodol, which acts as a carrier, leading to selective accumulation and prolonged retention within the vascular bed of hypervascularized HCC tumors.[1][2][3]

Plasma Concentrations

Clinical studies have demonstrated markedly lower systemic exposure to platinum following this compound administration compared to intra-arterial cisplatin. In a Phase II study, the plasma concentration of total platinum in patients treated with this compound was significantly low.[4] The peak plasma concentration (Cmax) is approximately 300-fold lower, and the time to reach Cmax (Tmax) is about 500-fold longer than that observed with intra-arterial cisplatin, highlighting the sustained-release properties of the this compound-Lipiodol formulation.[4] A Phase I study of this compound combined with cisplatin powder also showed no further increase in plasma platinum concentration following this compound administration.[5]

Table 1: Comparative Plasma Pharmacokinetics of this compound vs. Intra-arterial Cisplatin

| Parameter | This compound | Intra-arterial Cisplatin | Fold Difference |

| Cmax | ~300x Lower | Higher | ~300 |

| Tmax | ~500x Longer | Shorter | ~500 |

Source:[4]

Excretion

Following intrahepatic arterial injection in a dog model, platinum and radioactivity from labeled this compound were primarily excreted in the urine (30-60%) and feces (8-10%) over a period of 3 months.[6] This extended excretion profile is consistent with the slow and sustained release of platinum from the Lipiodol depot in the liver.[6]

Biodistribution

The biodistribution of this compound is characterized by its selective and prolonged retention in hepatic tumors.[1][2] This targeted delivery is a key attribute contributing to its therapeutic efficacy and favorable safety profile.

Tissue Distribution: Tumor vs. Normal Liver

Preclinical studies in rat models with implanted liver tumors have demonstrated significantly higher and more sustained platinum concentrations in tumor tissue compared to surrounding normal liver tissue after intra-hepatic arterial administration of this compound/Lipiodol.[2]

In one study, the platinum concentration in tumors was substantially higher than in non-tumor regions.[1] Another study comparing this compound and cisplatin suspensions in Lipiodol found that this compound was selectively retained in the tumor for a longer duration.[2]

Table 2: Platinum Concentration in Rat Liver Tissues After Intra-hepatic Arterial Administration (400 µ g/head )

| Time Point | This compound Suspension | Cisplatin Suspension |

| Tumor (µg/g) | Normal Liver (µg/g) | |

| Immediately After | Data not specified | Data not specified |

| 7 Days After | Higher concentration | Lower concentration |

Source:[2]. Note: Specific quantitative values for immediate post-administration were not provided in the source.

A study in a dog model showed that at 1 day post-administration, 80-100% of the platinum and radioactivity was found in the liver, which decreased to 20-50% at 13 weeks.[6] The highest concentrations were observed in the left lobe of the liver, the site of administration.[6]

Experimental Protocols

The following sections detail the methodologies employed in key preclinical and clinical studies to evaluate the pharmacokinetics and biodistribution of this compound.

Preclinical Biodistribution Study in Tumor-Bearing Rats

-

Animal Model: Male rats with hepatoma AH109A tumors implanted in their livers.[1][2] In some studies, human hepatoma cell line Li-7 was orthotopically implanted in nude rats.[7]

-

Drug Formulation and Administration: this compound was suspended in Lipiodol Ultra-Fluide® (LPD).[1] A typical therapeutic dose administered was 400 μg of this compound per animal in a volume of 0.02 mL, injected into the hepatic artery.[1][7]

-

Sample Collection: At predetermined time points (e.g., immediately after and 7 days post-administration), the animals were euthanized, and their livers were resected.[2] The livers were then divided into tumor and normal tissue samples.[2]

-

Platinum Quantification: Tissue homogenates were incinerated using nitric acid and hydrogen peroxide. The residue was dissolved in 4% aqua regia.[2] Platinum concentrations were then quantitatively analyzed by flameless atomic absorption spectrometry (FAAS) at a wavelength of 265.9 nm.[1][2]

Pharmacokinetic Study in Dogs

-

Animal Model: Normal dogs were used to investigate the whole-body pharmacokinetics.[2]

-

Drug Administration: A single intrahepatic arterial injection of the this compound suspension was administered through a catheter inserted from the femoral artery, mimicking the clinical dosing procedure.[2]

-

Sample Collection: Plasma samples were collected at various time points up to 13 weeks post-administration to measure platinum concentration.[2] Urine and feces were also collected to determine excretion rates.[2][6]

-

Platinum Quantification: The specific analytical method for platinum quantification in the dog study was not detailed in the provided search results but is presumed to be a validated method such as atomic absorption spectrometry or mass spectrometry.

Human Clinical Pharmacokinetic Study (Phase I)

-

Patient Population: Patients with unresectable hepatocellular carcinoma.[5]

-

Drug Administration: this compound was administered via transarterial oily chemoembolization (TOCE).[5]

-

Sample Collection: Plasma samples were collected in heparinized tubes at 24 hours and 7 days following the administration of this compound.[5]

-

Platinum Quantification: Plasma platinum concentration was measured by atomic absorption spectrometry.[5]

Visualizations

Mechanism of Action and Biodistribution Pathway

Caption: this compound's targeted delivery and mechanism of action.

Experimental Workflow for Preclinical Biodistribution Analysis

Caption: Workflow for this compound biodistribution studies in animal models.

References

- 1. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. What is this compound Hydrate used for? [synapse.patsnap.com]

- 4. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of this compound combined with transarterial chemotherapy using CDDP powder in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

Miriplatin: An In-depth Technical Guide to its Lipophilic Properties and Tumor Retention

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin (B1139251) is a third-generation, lipophilic platinum-based antineoplastic agent specifically designed for transarterial chemoembolization (TACE) in the treatment of hepatocellular carcinoma (HCC). Its unique chemical structure, incorporating myristate ligands, confers a high degree of lipophilicity. This property is central to its clinical efficacy, facilitating its formulation into a stable suspension with the oily lymphographic agent Lipiodol. This formulation allows for selective delivery and prolonged retention within the hypervascularized tumor microenvironment of HCC, leading to a sustained release of the active platinum compound and enhanced antitumor activity with reduced systemic toxicity. This technical guide provides a comprehensive overview of the lipophilic properties of this compound, quantitative data on its tumor retention, detailed experimental protocols for its evaluation, and an elucidation of the molecular signaling pathways involved in its therapeutic action.

Lipophilic Properties of this compound

This compound, or cis-(((1R,2R)-1,2-cyclohexanediamine-N,N')bis(myristato))platinum(II), is rendered highly lipophilic by the two myristate (tetradecanoate) leaving groups attached to the platinum core. This lipophilicity is a key design feature that distinguishes it from earlier-generation, water-soluble platinum compounds like cisplatin (B142131) and carboplatin.

Quantitative Assessment of Lipophilicity

The lipophilicity of a compound is quantitatively expressed by its partition coefficient (log P) or distribution coefficient (log D). The log P value is the logarithm of the ratio of the concentration of a neutral compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water). For ionizable compounds, the log D value at a specific pH is used.

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₃₄H₆₈N₂O₄Pt | [4] |

| Molecular Weight | 764.01 g/mol | [4] |

| Water Solubility | < 0.00260 mg/mL | [3] |

| Physical Form | Fine, spherical particles (freeze-dried) | [1] |

| Formulation | Suspension in Lipiodol (iodized oil) | [1][4] |

Tumor Retention of this compound

The lipophilic nature of this compound is fundamental to its mechanism of tumor retention. When suspended in Lipiodol and administered via intra-hepatic arterial injection, the this compound-Lipiodol suspension is selectively taken up and retained by the hypervascularized tumor tissue of HCC.[1][5] This leads to a sustained release of the active platinum species within the tumor, resulting in prolonged cytotoxic activity and reduced systemic exposure.[1][5]

Quantitative Biodistribution Data

Preclinical studies in rat models have demonstrated the preferential accumulation and prolonged retention of this compound in tumor tissue compared to normal liver parenchyma and other organs.

Table 2: Platinum Concentration in Tumor and Normal Liver Tissue in Rats Following Intra-Hepatic Arterial Administration of this compound-Lipiodol Suspension (400 µ g/head )

| Time Point | Tissue | Platinum Concentration (µg/g) (Mean ± SD) |

| Immediately after administration | Tumor | 18 ± 15 |

| Normal Liver | 9.6 ± 6.0 | |

| 7 days after administration | Tumor | 17 ± 13 |

| Normal Liver | 2.8 ± 3.1 |

Data adapted from a study on rats with implanted AH109A hepatoma tumors.[5]

The data clearly indicates that this compound is retained in the tumor tissue at significantly higher concentrations and for a longer duration compared to normal liver tissue. While platinum was detected in other organs such as the lung, gallbladder, spleen, and kidneys, the percentage of the administered dose was less than 1% in any of these tissues.[1]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (log P)

While a specific value for this compound is not provided, the following is a standard protocol for determining the log P of a lipophilic compound using the shake-flask method followed by HPLC analysis.

Experimental Workflow for log P Determination

Caption: Workflow for log P determination.

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Standard Solution: A standard solution of this compound is prepared in the n-octanol phase.

-

Partitioning: A known volume of the this compound-octanol solution is mixed with a known volume of the water phase in a flask.

-

Equilibration: The flask is shaken at a constant temperature for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.

-

Calculation: The log P is calculated as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase.

In Vivo Tumor Retention Study Using a Xenograft Model

The following protocol describes a general procedure for establishing a subcutaneous tumor xenograft model in mice to evaluate the tumor retention of this compound.

Experimental Workflow for In Vivo Tumor Retention Study

Caption: Workflow for in vivo tumor retention study.

Methodology:

-

Cell Culture: A human hepatocellular carcinoma cell line (e.g., HepG2) is cultured under standard conditions.

-

Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.

-

Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10⁷ cells) in a mixture of phosphate-buffered saline (PBS) and Matrigel is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), with tumor volume calculated using the formula: (Length x Width²)/2.

-

Drug Administration: Mice are randomized into groups and administered the this compound-Lipiodol suspension, typically via intra-tumoral or intra-arterial injection. A control group receives the vehicle (Lipiodol) alone.

-

Tissue Collection: At various time points post-administration (e.g., 1 hour, 24 hours, 7 days), cohorts of mice are euthanized. The tumors and major organs (liver, kidneys, spleen, lungs, heart) are excised, weighed, and snap-frozen.

-

Platinum Quantification: The concentration of platinum in the homogenized tissue samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Results are typically expressed as micrograms of platinum per gram of tissue (µg/g).

Signaling Pathways in this compound-Induced Apoptosis

Like other platinum-based drugs, this compound's cytotoxic effect is primarily mediated through the induction of apoptosis. This process is initiated by the formation of platinum-DNA adducts, which trigger a cellular stress response. A key signaling cascade implicated in this compound-induced apoptosis involves the c-Jun N-terminal kinase (JNK) pathway, leading to the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[6][7]

JNK/c-Jun/PUMA-Mediated Apoptotic Pathway

Caption: this compound-induced JNK/PUMA apoptotic pathway.

Pathway Description:

-

Initiation: this compound enters the cancer cell and its platinum moiety forms adducts with DNA, causing DNA damage and cellular stress.

-

JNK Activation: This stress activates the c-Jun N-terminal kinase (JNK) signaling pathway.

-

c-Jun Phosphorylation: Activated JNK phosphorylates the transcription factor c-Jun.

-

PUMA Upregulation: Phosphorylated c-Jun translocates to the nucleus and promotes the transcription of the gene encoding the pro-apoptotic BH3-only protein, PUMA.

-

Mitochondrial Pathway Activation: PUMA activates the pro-apoptotic proteins Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).

-

Apoptosome Formation and Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.

-

Execution of Apoptosis: Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[6][7][8]

Conclusion

The lipophilic properties of this compound are the cornerstone of its clinical utility in the targeted treatment of hepatocellular carcinoma. Its ability to be formulated as a stable suspension in Lipiodol allows for selective and prolonged retention within the tumor, maximizing its therapeutic index by increasing local drug concentration and minimizing systemic toxicity. The sustained release of the active platinum species from the tumor depot initiates a cascade of events, including the JNK/c-Jun/PUMA signaling pathway, leading to apoptotic cancer cell death. This in-depth understanding of this compound's physicochemical properties, tumor retention kinetics, and molecular mechanisms of action provides a solid foundation for further research and development in the field of targeted cancer therapy.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. xcessbio.com [xcessbio.com]

- 5. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. Synergistic anti-tumor activity of this compound and radiation through PUMA-mediated apoptosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PUMA-mediated apoptosis drives chemical hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Miriplatin for Transcatheter Arterial Chemoembolization (TACE): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin (B1139251), a third-generation lipophilic platinum-based derivative, represents a significant advancement in the locoregional treatment of unresectable hepatocellular carcinoma (HCC) through Transcatheter Arterial Chemoembolization (TACE). Its unique physicochemical properties allow for stable suspension in an oily lymphographic agent, leading to selective retention and sustained release of the active cytotoxic agent within the tumor microenvironment. This targeted delivery mechanism is designed to enhance anti-tumor efficacy while mitigating the systemic toxicities often associated with conventional platinum-based chemotherapies. This technical guide provides an in-depth exploration of the discovery, development, mechanism of action, and clinical evaluation of this compound for TACE, supported by quantitative data from key clinical trials and detailed experimental methodologies.

Introduction: The Rationale for a Lipophilic Platinum Agent

The treatment of unresectable HCC has long been a clinical challenge. TACE has emerged as a standard of care, leveraging the dual blood supply of the liver to selectively deliver chemotherapeutic agents to the tumor via the hepatic artery.[1] Conventional water-soluble agents, however, can rapidly wash out from the tumor site, limiting their therapeutic window and increasing systemic exposure.

The development of this compound was driven by the need for a chemotherapeutic agent with high affinity for the oily contrast medium (Lipiodol) used in TACE.[1][2] this compound, or (SP-4-2)-[(1R,2R)-cyclohexane-1,2-diamine-N,N′]bis(tetradecanoato-O)platinum monohydrate, is a lipophilic complex containing myristates as leaving groups.[1][3] This design allows it to be easily suspended in Lipiodol, ensuring prolonged retention within the tumor vasculature and a sustained release of its active platinum component.[1][2]

Mechanism of Action: DNA Adduct Formation and Apoptosis

Similar to other platinum-based anticancer drugs, the cytotoxic effect of this compound is mediated through its interaction with DNA.[4] Following intra-arterial administration and retention in the tumor, the active form of this compound, 1,2-diaminocyclohexanedichloroplatinum (II) (DPC), is gradually released.[5] DPC then intercalates into the DNA of cancer cells, forming platinum-DNA adducts.[4][6] These adducts disrupt normal DNA replication and transcription, ultimately triggering cellular apoptosis (programmed cell death).[1][4]

Preclinical Development and Experimental Protocols

The antitumor activity of this compound was initially evaluated in preclinical studies using rat and human hepatoma cell lines.[1] These studies were crucial in demonstrating the selective retention and cytotoxic effects of the this compound-Lipiodol suspension.

In Vitro Antitumor Activity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound suspended in Lipiodol (this compound/LPD) against human liver cancer cell lines.

Methodology:

-

Human liver cancer cell lines (e.g., Li-7) are cultured in appropriate media.

-

Cell culture inserts with a semi-permeable membrane are used to prevent direct contact between the this compound/LPD suspension and the cells.

-

Varying concentrations of this compound/LPD and a comparator, such as cisplatin (B142131) suspended in Lipiodol (cisplatin/LPD), are added to the upper chamber of the inserts.

-

The cells are exposed to the released platinum compounds for a defined period (e.g., seven days).

-

Cell viability is assessed using a standard assay (e.g., MTT assay).

-

IC50 values are calculated from the dose-response curves.[6]

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the in vivo antitumor efficacy of intra-hepatic arterial administration of this compound/LPD in an orthotopic rat model of human HCC.

Methodology:

-

Human hepatoma cells (e.g., Li-7) are orthotopically implanted into the livers of immunodeficient nude rats.

-

Tumor growth is monitored.

-

Once tumors reach a specified size, animals are randomized into treatment and control groups.

-

A single dose of this compound/LPD, cisplatin/LPD, or a control substance is administered via the hepatic artery.

-

Animal body weight is monitored as an indicator of systemic toxicity.

-

After a defined period, animals are euthanized, and tumor volumes are measured to assess growth inhibition.[6]

Clinical Development: Efficacy and Safety Profile

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials to establish its safety and efficacy in patients with unresectable HCC.

Phase I and II Studies

Early phase studies established the recommended dose of this compound for TACE and demonstrated a promising anticancer effect with a manageable toxicity profile.[3] A Phase II study reported that 56% of patients achieved a complete response, with grade 3 toxicities including neutropenia (19%), elevated total bilirubin (B190676) (19%), and elevated liver enzymes (AST 44%, ALT 19%). Importantly, no grade 4 toxicities or renal dysfunction were observed.[7]

Phase III Comparative Trials

A large-scale, randomized Phase III trial compared the efficacy and safety of TACE with this compound versus epirubicin (B1671505) in 247 patients with unresectable HCC.[8][9] The key findings are summarized in the tables below.

Table 1: Efficacy Outcomes of this compound vs. Epirubicin in a Phase III Trial [3][8]

| Endpoint | This compound (n=124) | Epirubicin (n=123) | Hazard Ratio (95% CI) | P-value |

| Median Overall Survival | 1111 days | 1127 days | 1.01 (0.73-1.40) | 0.946 |

| Treatment Effect 4 (TE4) Rate | 44.4% | 37.4% | - | - |

| Median Time to TACE Failure | 365.5 days | 414.0 days | - | - |

Another study compared TACE with this compound to cisplatin, a commonly used agent that requires hydration to mitigate renal toxicity.[5][10]

Table 2: Therapeutic Effect of this compound vs. Cisplatin in a Randomized Controlled Trial [10]

| Therapeutic Effect (3 months) | This compound (n=20) | Cisplatin (n=26) | P-value |

| TE3 + TE4 (Good Response) | 45.0% | 42.3% | 0.8551 |

| TE1 + TE2 (Poor Response) | 55.0% | 57.7% | - |

Safety and Tolerability

A key advantage of this compound is its favorable safety profile, particularly concerning renal toxicity.[11] The lipophilic nature and targeted delivery minimize systemic exposure to platinum.[4] The Phase III trial comparing this compound to epirubicin demonstrated a lower incidence of hepatic adverse events with this compound.[8][9]

Table 3: Grade 3 or Higher Adverse Events (AEs) in this compound vs. Epirubicin Phase III Trial [8][9]

| Adverse Event | This compound (n=124) | Epirubicin (n=123) |

| Elevated Aspartate Aminotransferase (AST) | 39.5% | 57.7% |

| Elevated Alanine Aminotransferase (ALT) | 31.5% | 53.7% |

Formulation and Administration

This compound is supplied as a freeze-dried product that is easily suspended in Lipiodol.[1] The standard dosage involves suspending 70 mg of this compound in 3.5 mL of iodinated poppy seed oil, which is then administered via a catheter into the hepatic artery.[1] The maximum recommended dosage is 120 mg per administration.[1][2]

Conclusion

This compound represents a rationally designed chemotherapeutic agent for the TACE treatment of unresectable HCC. Its lipophilic properties facilitate selective tumor targeting and sustained drug release, offering comparable efficacy to other agents like epirubicin and cisplatin but with a potentially improved safety profile, particularly a lower incidence of hepatic and renal toxicities.[5][8][11] The development of this compound underscores the importance of drug formulation and delivery systems in optimizing cancer therapy. Further research may explore its use in combination with other systemic therapies to enhance treatment outcomes for patients with advanced liver cancer.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Improved survival with double platinum therapy transcatheter arterial infusion using cisplatin and transcatheter arterial chemoembolization using this compound for BCLC-B hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound Hydrate used for? [synapse.patsnap.com]

- 5. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Transarterial chemoembolization with this compound vs. epirubicin for unresectable hepatocellular carcinoma: a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of cisplatin versus this compound in transcatheter arterial chemoembolization and transarterial infusion chemotherapy for hepatocellular carcinoma: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Miriplatin in Animal Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin (B1139251) is a third-generation, lipophilic platinum (II) complex designed for selective, locoregional chemotherapy, particularly for hepatocellular carcinoma (HCC).[1][2][3] Its chemical structure, featuring myristate leaving groups, confers high affinity for oily lymphographic agents such as iodized poppy seed oil (Lipiodol®).[1][2][3] This property allows it to be formulated as a suspension that, when administered via transarterial chemoembolization (TACE), is selectively retained within the hypervascular tumor tissue. This technical guide provides an in-depth summary of the preclinical evaluation of this compound in various animal models, focusing on its mechanism of action, pharmacokinetics, antitumor efficacy, and toxicology.

Mechanism of Action

The antitumor activity of this compound is predicated on its ability to function as a sustained-release depot for active platinum compounds within the tumor microenvironment.[3] Following intra-arterial administration, the this compound-Lipiodol suspension accumulates in the tumor, where active platinum compounds are gradually released.[3][4]

The core mechanism mirrors that of other platinum-based agents:

-

Formation of Platinum-DNA Adducts: The released active platinum compounds, primarily Dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N']platinum, enter tumor cells and form covalent bonds with DNA, creating inter- and intrastrand crosslinks.[3][5][6] These adducts distort the DNA structure, inhibiting DNA replication and transcription.[5][7]

-

Induction of Apoptosis: The cellular DNA damage response machinery recognizes these platinum-DNA adducts.[7][8] If the damage is too extensive for repair, signaling cascades are initiated that lead to programmed cell death, or apoptosis, ultimately causing tumor regression.[3][7]

Pharmacokinetic Profile

Preclinical pharmacokinetic studies were designed to characterize the distribution and retention of this compound, highlighting its suitability for locoregional therapy.

Experimental Protocols

-

Animal Models: Pharmacokinetic profiles were investigated in rats and normal dogs.[1]

-

Administration: this compound suspension was administered via a single intrahepatic arterial injection through a catheter inserted from the femoral artery, mimicking the clinical dosing procedure.[1]

-

Sample Analysis: Plasma concentrations of total platinum were measured over time. Tissue distribution in tumors versus normal liver tissue was assessed in tumor-bearing rat models by comparing this compound to a cisplatin (B142131) (CDDP) suspension.[1] Platinum concentrations were determined using flameless atomic absorption spectrometry.[1]

Key Findings

-

Sustained Release and Low Systemic Exposure: In vitro studies using rat serum demonstrated that this compound has a significantly more sustained release profile than cisplatin. After 7 days, this compound/Lipiodol released only 54 ± 3 µg of platinum, whereas cisplatin/Lipiodol released 9,400 ± 100 µg within one day.[9] This translates to very low and stable plasma platinum concentrations in vivo, suggesting slow transfer into systemic circulation and reducing the risk of systemic toxicity.[1] Clinical pharmacokinetic data later confirmed that the maximum plasma concentration (Cmax) is approximately 300-fold lower and the time to Cmax (Tmax) is 500-fold longer compared to intra-arterial cisplatin.[4]

-

Selective Tumor Retention: In rat models with implanted AH109A tumors, this compound suspension was selectively retained in tumor tissues at significantly higher concentrations and for longer periods than a comparable cisplatin suspension.[1] This selective distribution and prolonged retention are key to its therapeutic effect.[1]

Data Summary: Platinum Concentration in Tissues

The following table summarizes the differential retention of platinum in tumor versus normal liver tissue after intra-arterial administration in AH109A tumor-bearing rats.

| Time Point | Drug Formulation | Tissue Type | Platinum Concentration (µg/g tissue, Mean ± SD) |

| Immediately After | This compound Suspension | Tumor | 105.1 ± 19.4 |

| Normal Liver | 12.3 ± 4.2 | ||

| CDDP Suspension | Tumor | 98.7 ± 20.1 | |

| Normal Liver | 15.6 ± 3.9 | ||

| 7 Days After | This compound Suspension | Tumor | 65.3 ± 15.1 |

| Normal Liver | 1.8 ± 0.5 | ||

| CDDP Suspension | Tumor | 1.1 ± 0.4 | |

| Normal Liver | 0.9 ± 0.2 |

Data sourced from preclinical studies in rat models.[1]

Efficacy (Antitumor Activity)

The antitumor efficacy of this compound has been evaluated in several relevant animal models of HCC.

Experimental Protocols

-

Animal Models:

-

Drug Formulation and Administration: this compound was suspended in Lipiodol (LPD) and administered as a single intra-hepatic arterial injection (0.02 mL/head) to tumor-bearing rats.[9][10]

-

Evaluation: Antitumor activity was primarily assessed by measuring the tumor growth rate (tumor volume at evaluation / initial tumor volume) at a set time point (e.g., 14 days) post-administration. Body weight changes were monitored as a general indicator of toxicity.[10]

Results

This compound demonstrated potent, dose-dependent antitumor activity in preclinical models.[2][10] In the Li-7 human hepatoma model, this compound/LPD significantly inhibited tumor growth at a dose of 400 µ g/head without causing marked body weight loss.[2][10] At this therapeutic dose, its efficacy was comparable to cisplatin/LPD and superior to zinostatin stimalamer/LPD.[2][11]

Data Summary: Antitumor Efficacy in Li-7 Nude Rat Model

| Treatment Group (Dose/head) | Tumor Growth Rate (Day 14, Mean ± SD) | Change in Body Weight (Day 14, Mean ± SD) |

| Lipiodol (LPD) alone | 2.5 ± 0.6 | +10.2 ± 5.5 g |

| This compound/LPD (100 µg) | 1.8 ± 0.4 | +8.9 ± 4.1 g |

| This compound/LPD (200 µg) | 1.4 ± 0.3 | +7.5 ± 6.0 g |

| This compound/LPD (400 µg) | 0.9 ± 0.2 | +6.8 ± 3.9 g |

| Cisplatin/LPD (400 µg) | 1.1 ± 0.3 | +5.9 ± 4.8 g |

| Zinostatin Stimalamer/LPD (20 µg) | 2.1 ± 0.5 | +9.1 ± 5.2 g |

*P < 0.01 compared to the group treated with LPD alone. Data adapted from studies in Li-7 tumor-bearing nude rats.[2][10][11]

Toxicology and Safety Pharmacology

A comprehensive toxicology program was conducted to establish the safety profile of this compound.

Study Designs and Protocols

-

Animal Models: Studies were conducted in mice, rats, cats, and dogs.[1]

-

Toxicity Studies:

-

Repeated-Dose Toxicity: Rats received repeated subcutaneous administrations for one or six months to assess long-term systemic exposure effects.[1]

-

Reproductive and Developmental Toxicity: Evaluated in rats.[1]

-

Safety Pharmacology: The effects of a single intravenous administration of a this compound emulsion were investigated on the central nervous, respiratory, cardiovascular, and autonomic nervous systems.[1]

-

Key Findings

-

Low Systemic Toxicity: The systemic toxicity of this compound was found to be extremely weak.[1] In long-term studies in rats, the only notable effects were changes in plasma protein, increased total plasma cholesterol, and increased liver weight.[1] Importantly, toxicity did not worsen with an extended administration period.[1]

-

No Severe Renal Toxicity: Clinical studies have corroborated the low systemic exposure, reporting no severe renal toxicity, a common dose-limiting side effect for cisplatin.[4]

-

Reproductive Effects: At high doses (≥25 mg/kg) in rats, this compound affected maternal reproductive function, leading to decreased viability of offspring. However, it did not show any embryonic/fetal lethal effects or teratogenicity.[1]

Conclusion

The preclinical data from animal models strongly support the clinical development of this compound for the TACE treatment of hepatocellular carcinoma. Its unique lipophilic formulation allows for sustained, localized release of active platinum compounds, leading to high intratumoral drug concentrations while minimizing systemic exposure and associated toxicities.[1][9] Efficacy studies in orthotopic and syngeneic models demonstrated potent antitumor activity, comparable to or exceeding that of other agents used in TACE, without inducing significant systemic side effects.[2][10] The comprehensive safety evaluation confirmed a favorable toxicology profile, particularly the lack of severe renal toxicity.[1][4] These findings establish this compound as a suitable and promising agent for locoregional cancer therapy.[2][3][9]

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcatheter Arterial Chemotherapy with this compound for Hepatocellular Carcinoma Patients with Chronic Renal Failure: Report of Three Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

A Technical Guide to Miriplatin-DNA Adduct Formation and Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms of Miriplatin (B1139251), a lipophilic platinum-based chemotherapeutic agent. It focuses on the critical processes of DNA adduct formation and the subsequent induction of apoptosis, which are central to its antitumor activity, particularly in hepatocellular carcinoma (HCC).

Core Mechanism of Action

This compound is a novel platinum complex distinguished by its lipophilic nature, containing myristates as leaving groups.[1] This property allows it to be suspended in an oily lymphographic agent, such as iodized poppy seed oil (Lipiodol), for targeted administration via transarterial chemoembolization (TACE).[1][2] Following intra-arterial injection, the this compound-Lipiodol suspension is selectively retained within the hypervascularized tumor tissues of HCC.[1][3] This targeted delivery and prolonged retention enhance its therapeutic efficacy while minimizing systemic toxicity.[2] The active platinum compounds are gradually released from the suspension, where they then enter cancer cells to exert their cytotoxic effects.[4][5]

The primary mechanism of action involves the formation of platinum-DNA adducts.[1][2] Similar to other platinum-based drugs, this compound's active components bind to DNA, creating adducts that disrupt the normal processes of DNA replication and transcription.[2] This disruption of critical cellular functions ultimately triggers programmed cell death, or apoptosis, in the malignant cells.[1][2]

Quantitative Analysis of this compound Efficacy

The cytotoxic effect of this compound is directly linked to its ability to form DNA adducts and induce apoptosis. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of Platinum Agents

This table shows the half-maximal inhibitory concentration (IC₅₀) values for this compound and Cisplatin (B142131) suspended in Lipiodol (LPD) against various human hepatocellular carcinoma cell lines after 7 days of exposure.

| Cell Line | This compound/LPD IC₅₀ (µg/mL) | Cisplatin/LPD IC₅₀ (µg/mL) |

| HepG2 | 7.1 | 1.1 |

| HuH-7 | 2.6 | 0.50 |

| Li-7 | 3.5 | 0.61 |

| Data sourced from a study on human hepatoma cells.[6] |

Table 2: In Vitro Platinum-DNA Adduct Formation and Apoptosis Induction

This table quantifies the level of DNA adduct formation and resulting apoptosis in hepatoma cell lines following treatment with this compound/LPD and Cisplatin/LPD at equitoxic concentrations.

| Cell Line | Treatment (Concentration) | Platinum in DNA (pg/µg DNA) | Apoptosis (Sub-G1 Population) |

| Li-7 (Human) | This compound/LPD (70 µg/mL) | 380 ± 17 | Increased |

| Li-7 (Human) | Cisplatin/LPD (5 µg/mL) | 7.5 ± 1.0 | Increased |

| AH109A (Rat) | This compound/LPD (100 µg/mL) | 509 ± 100 | - |

| AH109A (Rat) | Cisplatin/LPD (15 µg/mL) | 34.1 ± 11.0 | - |

| Data represents mean ± SD. Apoptosis in Li-7 cells was confirmed by an apparent increase in the sub-G1 population via flow cytometry.[5][6] |

Table 3: In Vivo Platinum Accumulation and DNA Adduct Formation (Human HCC Patients)

This table presents data from paired HCC tumor and non-tumor liver tissues from patients who received this compound via TACE.

| Parameter | HCC Tumors | Non-Tumor Liver Tissues | Fold Difference (Tumor vs. Non-Tumor) |

| Platinum Concentration (µg/g) | 730 ± 350 | 16 ± 9.2 | ~50x |

| Platinum-DNA Adducts (pg/µg DNA) | 54 ± 16 | 13 ± 13 | ~7.6x |

| Data represents mean ± SD from four patients, demonstrating selective accumulation and adduct formation in tumor tissue.[3] |

Apoptotic Signaling Pathway

The formation of this compound-DNA adducts is a critical damage signal that activates cellular stress responses, leading to apoptosis. While the precise signaling cascade for this compound is not fully detailed in the literature, it is understood to follow the general pathway of platinum-based drugs, which primarily involves the intrinsic (mitochondrial) pathway.

-

DNA Damage Recognition: The bulky this compound-DNA adducts stall DNA replication and transcription machinery. This stalling is recognized by the cell's DNA damage response (DDR) system.

-

Signal Transduction: The DDR activates a cascade of signaling proteins. For platinum agents, this often involves the activation of p53, which in turn upregulates pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic Bcl-2 proteins trigger MOMP, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[7]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[7]

-

Execution Phase: Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[8][9]

-

Cellular Dismantling: Effector caspases execute the final phase of apoptosis by cleaving a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to quantify this compound-DNA adduct formation and apoptosis.

Quantification of Platinum-DNA Adducts

This protocol describes the measurement of platinum levels in DNA isolated from tissues or cells using flameless atomic absorption spectrometry or ICP-MS.[3]

Methodology:

-

Sample Collection: Collect paired HCC tumor and non-tumor liver tissues from patients post-TACE or harvest cultured cells after treatment with this compound.[3]

-

DNA Isolation: Isolate genomic DNA from the collected samples using a standard DNA extraction kit or phenol-chloroform extraction protocol. Ensure high purity of the DNA.

-

DNA Quantification: Measure the concentration of the isolated DNA using a spectrophotometer at 260 nm.[10]

-

Sample Preparation for Analysis:

-

Digest a known amount of DNA (e.g., 1 µg) in nitric acid.

-

Dilute the digested sample to a final volume with ultrapure water.

-

-

Platinum Quantification:

-

Analyze the prepared samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a flameless atomic absorption spectrometer set to the appropriate wavelength for platinum (e.g., 265.9 nm).[3][6]

-

Generate a standard curve using known concentrations of a platinum standard.

-

Calculate the amount of platinum in the samples by comparing their absorbance/signal to the standard curve.

-

-

Data Expression: Express the results as the amount of platinum per amount of DNA (e.g., pg Pt / µg DNA).[3]

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Methodology:

-

Cell Preparation:

-

Induce apoptosis in a cell culture using the desired concentration of this compound for a specified time.

-

Prepare negative (untreated) and positive control samples.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

-

-

Cell Washing: Wash the cells once with cold phosphate-buffered saline (PBS) and centrifuge.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.[11][13]

-

Staining:

-

Incubation: Incubate the samples for 15 minutes at room temperature in the dark.[11]

-

Analysis:

Apoptosis Detection by Western Blot

Western blotting is used to detect changes in the expression levels and cleavage of key proteins in the apoptotic pathway, such as caspases and PARP.[9]

Methodology:

-

Protein Extraction:

-

Treat cells with this compound to induce apoptosis.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Incubate the lysate on ice and then clarify by centrifugation to pellet cell debris.

-

Collect the supernatant containing soluble proteins.[14]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

-

SDS-PAGE:

-

Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.[14]

-

Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP) overnight at 4°C.

-

Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[14]

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Analysis: Analyze the band intensity. An increase in the cleaved forms of proteins like Caspase-3 and PARP indicates apoptosis activation. Normalize to a loading control (e.g., β-actin or GAPDH).[9][14]

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. What is this compound Hydrate used for? [synapse.patsnap.com]

- 3. Selective accumulation of platinum and formation of platinum-DNA adducts in hepatocellular carcinoma after transarterial chemoembolization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intra-hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of tumors implanted in rat livers by inducing platinum-DNA adducts to form and massive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Cisplatin-DNA adduct formation in patients treated with cisplatin-based chemoradiation: lack of correlation between normal tissues and primary tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. kumc.edu [kumc.edu]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. benchchem.com [benchchem.com]

Chemical synthesis process for Miriplatin hydrate

An In-depth Technical Guide to the Chemical Synthesis of Miriplatin (B1139251) Hydrate

This compound hydrate, with the chemical name (SP-4-2)-[(1R, 2R)-1,2-cyclohexanediamine-N, N']bis(tetradecanoato-O)platinum(II) monohydrate, is a novel lipophilic platinum-based antineoplastic agent.[1] Developed for the treatment of hepatocellular carcinoma, its lipophilicity allows it to be suspended in an oily lymphographic agent, Lipiodol, for targeted transarterial chemoembolization (TACE).[2][3][4][5] This guide provides a detailed overview of the primary chemical synthesis processes for this compound hydrate, intended for researchers, scientists, and professionals in drug development.

Overview of Synthetic Strategies

Several synthetic routes for this compound have been documented in scientific literature and patents. The core of the synthesis involves the reaction of a platinum(II) complex containing the (1R,2R)-1,2-diaminocyclohexane (DACH) ligand with a source of myristate ligands. The primary strategies differ in their choice of starting materials, intermediates, and reaction conditions, which in turn affect yield, purity, and scalability.

The most prominent methods include:

-

Route A: The Dinitrate Intermediate Method: This approach utilizes a dinitrate platinum-DACH complex, which is then reacted with a myristate salt in a mixed solvent system.

-

Route B: The Diiodo Intermediate Method: This improved synthesis involves the reaction of a diiodo platinum-DACH intermediate with silver myristate.

-

Route C: Synthesis from Potassium Tetrachloroplatinate: A multi-step process starting from a basic platinum salt, K₂PtCl₄, to build the final complex.

Route A: Dinitrate Intermediate Method

This method is detailed in patent CN104119387A and is presented as suitable for industrialized production due to its simple operation, mild reaction conditions, and short reaction time.[1] The general principle is the reaction of [(1R,2R)-(-)-1,2-diaminocyclohexane]platinum dinitrate with a myristate salt.

Experimental Protocol

Step 1: Preparation of the Dinitrate Intermediate The intermediate, dinitric acid [(1R, 2R)-1,2-cyclohexanediamine]-bis-hydration platinum, is typically prepared from [(1R, 2R)-1,2-cyclohexanediamine]-dichloro platinum by reaction with silver nitrate (B79036) in water to remove the chloride ions as silver chloride precipitate.[1]

Step 2: Synthesis of this compound

-

In a light-protected vessel, dissolve the prepared dinitric acid [(1R, 2R)-1,2-cyclohexanediamine] platinum intermediate in water.

-

Add a mixed solvent system, for example, methylene (B1212753) dichloride and an alcohol such as isopropanol.

-

Separately, prepare a solution of a myristate salt (e.g., sodium myristate, potassium myristate, or ammonium (B1175870) myristate) in water.

-

Add the myristate salt solution to the platinum intermediate solution under stirring.

-

Maintain the reaction temperature between 20°C and 45°C and stir for a short duration (5-15 minutes).[1]

-

Upon completion, the organic layer containing the product is separated, washed, and the solvent is removed to yield the crude this compound product.

Step 3: Purification The crude product is purified by recrystallization from a mixed solvent system, such as chloromethane, a C1-C4 alkanol, and water, to achieve purity greater than 99.5%.[1]

Data Presentation

| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |

| Myristate Salt | Sodium Myristate | Sodium Myristate | Potassium Myristate | Ammonium Myristate |

| Temperature | 20 ~ 25 °C | 40 ~ 45 °C | 30 ~ 35 °C | 35 ~ 40 °C |

| Reaction Time | 15 min | 10 min | 15 min | 5 min |

| Yield | 75.3% | 74.0% | 76.5% | 79.3% |

| Crude Purity | ≥98.5% | ≥98.5% | ≥98.5% | ≥98.5% |

| Data sourced from patent CN104119387A.[1] |

Logical Workflow

Route B: Improved Diiodo Intermediate Method

This improved synthetic route was designed to avoid the use of harmful chloroform (B151607) and to achieve a more controllable reaction rate compared to other methods.[2] It uses water as the reaction medium, which is a significant environmental and safety advantage.

Experimental Protocol

Step 1: Preparation of Silver Myristate

-

Dissolve sodium myristate (e.g., 5g, 20mmol) in 100ml of water at 60°C.

-

Dissolve silver nitrate in 50ml of water.

-

Add the silver nitrate solution to the sodium myristate solution and stir the mixture for 30 minutes at 60°C.

-

Filter the resulting white precipitate (silver myristate), wash it with water and ethanol (B145695), and dry at 60°C.[2]

Step 2: Synthesis of this compound

-

Add Pt(C₆H₁₄N₂)I₂ (diiodo[(1R,2R)-1,2-cyclohexanediamine]platinum(II)) suspension (e.g., 2.8g, 5mmol) to a suspension of silver myristate (e.g., 3.35g, 10mmol) in 100ml of water.

-

Stir the mixture for 24 hours at room temperature.

-

Filter the precipitate, wash it with water and ethanol, and dry at 60°C. The precipitate contains this compound and silver iodide (AgI).[2]

Step 3: Purification

-

Stir the dried precipitate in 200ml of ethanol at 80°C for 15 minutes. This compound dissolves in the hot ethanol while AgI does not.

-

Filter off the insoluble AgI.

-

Add 50ml of water to the filtrate to precipitate the product.

-

Filter the white precipitate (this compound), wash with ethanol, and dry at 60°C.[2]

-

Further recrystallization from ethanol can be performed to obtain the final pure product.

Data Presentation

| Parameter | Value |

| Starting Materials | Pt(C₆H₁₄N₂)I₂, CH₃(CH₂₁₂)COOAg |

| Solvent | Water, Ethanol |

| Reaction Time | 24 hours |

| Temperature | Room Temperature |

| Yield | ~87% |

| Data sourced from "Improved synthesis of this compound, an antitumor drug" by Wang & Pu (2015).[2] |

Logical Workflow

References

- 1. CN104119387A - Preparation method for this compound - Google Patents [patents.google.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. What is this compound Hydrate used for? [synapse.patsnap.com]

- 4. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transarterial Chemoembolization for Patients With Hepatocellular Carcinoma Using this compound Without the Need for Hydration [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Miriplatin in Liver Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miriplatin (B1139251), a third-generation lipophilic platinum-based chemotherapeutic agent, represents a significant advancement in the locoregional treatment of hepatocellular carcinoma (HCC). Administered via transarterial chemoembolization (TACE), its unique chemical properties allow for selective tumor retention and sustained drug release, maximizing therapeutic efficacy while minimizing systemic toxicity.[1][2][3] The primary molecular mechanism of this compound mirrors other platinum agents, centering on the covalent binding to nuclear DNA to form platinum-DNA adducts. These lesions disrupt essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1][2][4] This technical guide provides an in-depth exploration of the known molecular targets of this compound in liver cancer cells, details the signaling pathways it modulates, and presents comprehensive protocols for key experimental validations.

Core Mechanism of Action: DNA as the Primary Target

This compound, or (SP-4-2)-[(1R, 2R)-cyclohexane-1,2-diamine-N,N']bis(tetradecanoato-O)platinum, is a lipophilic complex containing myristates as leaving groups.[2] Following administration, it is believed that the myristic acid moieties are substituted by chloride ions, converting this compound into its active form, 1,2-diaminocyclohexanedichloroplatinum (II) (DPC).[5] This active compound is structurally identical to the active form of oxaliplatin.[5]

The cytotoxic activity of this compound stems from the formation of covalent adducts between the platinum atom and DNA, primarily at the N7 position of purine (B94841) bases, particularly guanine.[1][3] The formation of these platinum-DNA adducts introduces structural distortions in the DNA helix, which obstructs the machinery of DNA replication and transcription. This blockage leads to cell cycle arrest and the initiation of the apoptotic cascade, culminating in cancer cell death.[1][5]

Quantitative Analysis of this compound-DNA Adduct Formation

Experimental studies have quantified the formation of platinum-DNA adducts in liver cancer cell lines following treatment with this compound suspended in Lipiodol (LPD), the oily carrier used in TACE. These studies demonstrate a significant accumulation of platinum within the DNA of cancer cells.

| Cell Line | Treatment (Duration) | Platinum in DNA (pg Pt / µg DNA) | Reference |

| Li-7 (Human Hepatoma) | This compound/LPD (70 µg/mL, 3 days) | 380 ± 17 | [4] |

| Li-7 (Human Hepatoma) | Cisplatin (B142131)/LPD (5 µg/mL, 3 days) | 7.5 ± 1.0 | [4] |

| AH109A (Rat Hepatoma) | This compound/LPD (100 µg/mL, 3 days) | 509 ± 100 | [3] |

| AH109A (Rat Hepatoma) | Cisplatin/LPD (15 µg/mL, 3 days) | 34.1 ± 11.0 | [3] |

Table 1: Comparative Quantification of Platinum-DNA Adducts. Data shows that at equitoxic concentrations, this compound/LPD treatment leads to substantially higher levels of platinum incorporation into DNA compared to Cisplatin/LPD.

Key Signaling Pathway: DNA Damage-Induced Apoptosis

The cellular response to this compound-induced DNA damage converges on the intrinsic pathway of apoptosis. This signaling cascade is tightly regulated by a balance of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family.

-

Damage Sensing and p53 Activation: The presence of platinum-DNA adducts is recognized by the cell's DNA damage response (DDR) machinery. In cells with functional p53 (such as the HepG2 liver cancer cell line), this leads to the stabilization and activation of the p53 tumor suppressor protein.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: Activated p53 acts as a transcription factor, upregulating genes that promote apoptosis and cell cycle arrest. A key target is p21(WAF1/CIP1), a cyclin-dependent kinase inhibitor that enforces G1 cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[6] p53 also transcriptionally activates pro-apoptotic BH3-only proteins like PUMA and NOXA.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): BH3-only proteins activate the pro-apoptotic effector proteins BAX and BAK. This activation is antagonized by anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in liver cancer.[7][8] When the pro-apoptotic signals prevail, BAX and BAK oligomerize in the outer mitochondrial membrane, forming pores.

-

Caspase Activation: MOMP allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[9]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. MicroRNA-101 modulates cisplatin chemoresistance in liver cancer cells via the DNA-PKcs signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intra‐hepatic arterial administration with this compound suspended in an oily lymphographic agent inhibits the growth of human hepatoma cells orthotopically implanted in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Bcl-2 Family Proteins and Sorafenib Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platinum nanoparticles induced genotoxicity and apoptotic activity in human normal and cancer hepatic cells via oxidative stress-mediated Bax/Bcl-2 and caspase-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Miriplatin-Lipiodol Suspension for TACE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miriplatin, a lipophilic platinum complex, is a key therapeutic agent in the transcatheter arterial chemoembolization (TACE) for hepatocellular carcinoma (HCC). Its suspension in Lipiodol, an oily contrast medium, allows for targeted delivery and sustained release of the cytotoxic agent within the tumor vasculature. This document provides detailed application notes and protocols for the preparation and characterization of this compound-Lipiodol suspensions for research and developmental purposes. This compound acts as a DNA damaging agent, forming adducts that trigger cell cycle arrest and apoptosis.

Data Presentation

Table 1: Formulation and Administration Parameters of this compound-Lipiodol Suspension in Clinical and Preclinical Studies

| Parameter | Value | Species | Reference |

| This compound Concentration | 20 mg/mL | Human | [1] |

| This compound Dose (per session) | up to 120 mg | Human | [1] |

| This compound Dose (total) | 303 ± 103 mg | Human | [2] |

| Lipiodol Volume (per session) | 5.9 ± 2.6 mL | Human | [2] |

| This compound to Lipiodol Ratio | 70 mg in 4 or 5 mL | Human | [2] |

| This compound to Lipiodol Ratio | 70 mg in 3.5 mL | Human | [3] |

| This compound to Lipiodol Ratio | 60 mg in 3 mL | Rabbit | |

| Warming Temperature | 40°C | In vitro / Human | [2] |

| Embolizing Agent | Gelatin Sponge Particles (1 or 2 mm) | Human | [2] |

Table 2: Physicochemical Properties of this compound-Lipiodol Suspension

| Property | Condition | Result | Reference |

| Viscosity | 25°C (Room Temperature) | Baseline | [1][4] |

| Viscosity | 40°C | Approx. 50% of room temp. viscosity | [1][4] |

| Injection Pressure | Warmed Suspension | Significantly reduced | [1][4] |

| Particle Size (Freeze-dried this compound) | - | ~10 µm | [3] |

| Stability | Room Temperature | Maintained initial drug content for at least 1 week | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound-Lipiodol Suspension (Clinical Research Grade)

Objective: To prepare a sterile suspension of this compound in Lipiodol for administration in TACE procedures.

Materials:

-

This compound (freeze-dried powder) vial (e.g., 70 mg)

-

Sterile Lipiodol

-

Sterile syringes (5 mL or 10 mL)

-

Vial adapter

-

Water bath or incubator set to 40°C

Procedure:

-

Warm the vial of Lipiodol to 40°C in a water bath or incubator.[2]

-

Using a sterile syringe, draw the required volume of pre-warmed Lipiodol (e.g., 4 or 5 mL for a 70 mg vial of this compound).[2]

-

Inject the warmed Lipiodol into the vial containing the freeze-dried this compound powder.

-

Securely cap the vial and shake vigorously by hand until a uniform, milky-white suspension is formed. The specialized freeze-drying process for this compound yields fine, spherical particles that facilitate uniform dispersion without the need for sonication.[3]

-

Visually inspect the suspension for any clumps or incomplete dispersion.

-

Draw the prepared suspension into a sterile syringe for immediate use in the TACE procedure.

-

If not used immediately, the suspension can be kept at room temperature; it maintains good dispersibility.[5] However, for optimal viscosity, it is recommended to maintain the temperature at or near 40°C until administration.

Protocol 2: In Vitro Viscosity Measurement of this compound-Lipiodol Suspension

Objective: To determine the effect of temperature on the viscosity of the this compound-Lipiodol suspension.

Materials:

-

This compound-Lipiodol suspension (prepared as in Protocol 1)

-

Capillary tube viscometer

-

Temperature-controlled water bath (25°C, 30°C, 40°C, 50°C, 60°C)

-

Rheometer (for injection pressure measurement)

-

Microcatheters (for injection pressure measurement)

Procedure:

-

Prepare the this compound-Lipiodol suspension at the desired concentration.

-

Equilibrate the suspension to the first test temperature (e.g., 25°C) in the water bath.

-

Measure the viscosity using a capillary tube viscometer according to the manufacturer's instructions.[1]

-

Repeat the viscosity measurement at increasing temperatures (30°C, 40°C, 50°C, and 60°C), allowing the suspension to equilibrate at each temperature.[1]

-

To assess the reproducibility of viscosity changes, the suspension can be cooled down and the measurements repeated.[1]

-

For injection pressure measurements, a rheometer can be used to push the suspension through a microcatheter at a constant flow rate at different temperatures.[1]

-

Record all measurements and analyze the data to determine the temperature-viscosity profile.

Visualizations

References